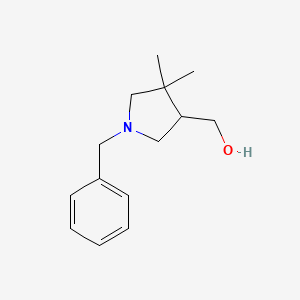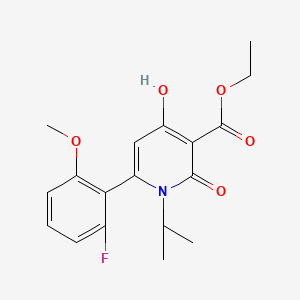
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a hydroxyl group, as well as a carbimidoyl chloride functional group. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride typically involves the chlorination of N-hydroxypyridine-4-carbimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carbimidoyl chloride group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyridine derivatives, while oxidation reactions can produce oxo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N-hydroxypyridine-2-carbimidoyl Chloride: Similar structure but with the carbimidoyl chloride group at the 2-position.
3-Chloro-N-hydroxypyridine-5-carbimidoyl Chloride: Similar structure but with the carbimidoyl chloride group at the 5-position.
3-Bromo-N-hydroxypyridine-4-carbimidoyl Chloride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride is unique due to its specific substitution pattern and functional groups. The presence of both a chloro group and a hydroxyl group on the pyridine ring, along with the carbimidoyl chloride group, provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Eigenschaften
Molekularformel |
C6H4Cl2N2O |
|---|---|
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
3-chloro-N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-9-2-1-4(5)6(8)10-11/h1-3,11H |
InChI-Schlüssel |
ZDKQSXASYNNGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(=NO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)

![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)

![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
